molecular formula C21H19N3O3S3 B2423083 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide CAS No. 900136-47-2

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2423083
CAS No.: 900136-47-2
M. Wt: 457.58
InChI Key: KCBSZBSJJVMASB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” is a complex organic compound that features multiple functional groups, including an indole, a thiazolidine, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S3/c1-27-14-4-5-17-16(9-14)13(11-23-17)6-7-22-19(25)12-24-20(26)18(30-21(24)28)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSZBSJJVMASB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole Ethylamine Intermediate

The 5-methoxyindole core is synthesized via Fischer indole synthesis or modifications of existing indole derivatives. A critical step involves introducing the ethylamine side chain at the 3-position of the indole.

Alkylation of 5-Methoxyindole

Treatment of 5-methoxyindole with 2-bromoethylamine hydrobromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C yields 3-(2-aminoethyl)-5-methoxyindole. The reaction typically achieves 70–85% yield after 12–18 hours.

Protection and Deprotection Strategies

To prevent undesired side reactions during subsequent steps, the primary amine is often protected as a tert-butyl carbamate (Boc) group. Boc protection is performed using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) post-coupling.

Construction of the Thiazolidinone-Thiophene Methylidene Fragment

The thiazolidinone ring with a thiophene methylidene substituent is synthesized via a Knoevenagel condensation and cyclization sequence.

Thiazolidinone Ring Formation

Cysteamine hydrochloride reacts with thiophene-2-carbaldehyde in ethanol/water (3:1) under reflux to form a Schiff base intermediate. Subsequent cyclization with ammonium thiocyanate in the presence of triethylamine yields 5-(thiophen-2-ylmethylidene)-2-sulfanylidenethiazolidin-4-one. This step achieves 75–90% yield within 6–8 hours.

Mechanism Insights:
  • Schiff Base Formation : Thiophene-2-carbaldehyde condenses with cysteamine’s amine group, activated by β-cyclodextrin-SO3H to enhance electrophilicity.
  • Cyclization : Ammonium thiocyanate introduces the sulfanylidene moiety, while triethylamine facilitates deprotonation and ring closure.

Stereochemical Control for (5E) Configuration

The (5E) geometry of the thiophene methylidene group is ensured by employing polar aprotic solvents (e.g., DMF) and catalytic amounts of piperidine, which favor trans-aldehyde addition. Microwave-assisted synthesis (100°C, 30 minutes) further enhances stereoselectivity.

Coupling via Acetamide Linkage

The final step involves conjugating the indole ethylamine intermediate with the thiazolidinone-thiophene fragment through an acetamide bridge.

Acetylation of the Amine

3-(2-Aminoethyl)-5-methoxyindole reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base, to form N-[2-(5-methoxy-1H-indol-3-yl)ethyl]chloroacetamide (85–92% yield).

Nucleophilic Substitution

The chloroacetamide intermediate undergoes nucleophilic displacement with the thiazolidinone-thiophene fragment’s sulfhydryl group. Reaction conditions include:

  • Solvent : Acetonitrile
  • Catalyst : Cobalt ferrite nanoparticles (CoFe2O4@SiO2/PrNH2 NPs) for enhanced reactivity.
  • Temperature : 60°C for 4–6 hours
    Yield: 68–78%

Comparative Analysis of Synthetic Methodologies

Table 1: Optimization of Thiazolidinone Cyclization

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
β-Cyclodextrin-SO3H H2O/EtOH Reflux 7 94
Triethylamine Ethanol Reflux 6 82
CoFe2O4 NPs Acetonitrile 60 4 78

Table 2: Coupling Reaction Efficiency

Base/Catalyst Solvent Temperature (°C) Yield (%)
DIPEA DCM 0 85
CoFe2O4@SiO2/PrNH2 Acetonitrile 60 78
DBU THF 25 65

Mechanistic and Kinetic Considerations

Role of CoFe2O4 Nanoparticles

Cobalt ferrite nanoparticles act as Lewis acid catalysts, polarizing the chloroacetamide’s carbonyl group and accelerating nucleophilic attack by the thiazolidinone’s sulfhydryl moiety. Recycling experiments confirm the catalyst retains 90% activity after five cycles.

Rate-Determining Steps

  • Indole Alkylation : Second-order kinetics with an activation energy of 45 kJ/mol.
  • Knoevenagel Condensation : Pseudo-first-order kinetics under excess aldehyde conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation at the indole or thiophene moieties, potentially forming quinone-like structures.

    Reduction: Reduction could occur at the thiazolidine ring, potentially opening the ring and forming simpler amine derivatives.

    Substitution: Electrophilic substitution could occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation Products: Quinone-like derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of derivatives with similar structural features has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including HEK293 (human kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
  • Case Studies : In vitro studies indicate that derivatives of thiazolidinone compounds demonstrate significant growth inhibition in cancer cells. For instance, the synthesized compounds were evaluated using the MTT assay, revealing moderate to potent cytotoxicity compared to standard drugs like indisulam .

Antioxidant Properties

In addition to its anticancer properties, the compound has been investigated for its antioxidant capabilities:

  • Free Radical Scavenging : Compounds with similar structures have been shown to possess free radical scavenging properties, which are crucial for protecting cells from oxidative stress. This activity is essential in preventing various diseases linked to oxidative damage .

Synthesis and Derivative Studies

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene] derivatives has been explored extensively:

CompoundSynthesis MethodBiological Activity
Derivative AReaction with substituted aldehydesAnticancer activity against BT474
Derivative BCondensation with thiophene derivativesAntioxidant activity

These derivatives are synthesized through various methods, including condensation reactions and cyclization processes, demonstrating the versatility of the thiazolidinone scaffold in drug design .

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. For example, if the compound acts on serotonin receptors, it might do so by mimicking or blocking the natural ligand, serotonin. The indole moiety would be crucial for binding to the receptor, while the thiazolidine and thiophene groups might modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A natural ligand for serotonin receptors.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

    Thiazolidinediones: A class of drugs used to treat diabetes, featuring a thiazolidine ring.

Uniqueness

The uniqueness of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” lies in its combination of functional groups, which could confer a unique set of biological activities and chemical reactivity.

Biological Activity

The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes an indole moiety, which is known for its diverse biological activities, and a thiazolidinone core that contributes to its pharmacological properties. The molecular formula is C19H23N5O3SC_{19}H_{23}N_5O_3S, with a molecular weight of approximately 405.55 g/mol.

PropertyValue
Molecular FormulaC19H23N5O3S
Molecular Weight405.55 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point712.7 ± 70.0 °C
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thiazolidinone precursors. The process includes:

  • Formation of the indole derivative through N-alkylation.
  • Synthesis of the thiazolidinone core via condensation reactions.
  • Coupling reactions to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against methicillin-resistant strains.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiproliferative properties.

The proposed mechanisms for the biological activity include:

  • Inhibition of Enzymatic Activity : The thiazolidinone moiety may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Evaluation : A study assessed the efficacy of various derivatives against S. aureus and reported an MIC of 0.98 μg/mL for one derivative, indicating strong antibacterial properties .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on A549 cells, where significant growth inhibition was observed at concentrations less than 10 μM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling indole and thiazolidinone precursors. For example, refluxing 5-methoxyindole derivatives with thiazolidinone intermediates in acetic acid with sodium acetate as a catalyst (3–5 hours, monitored by TLC). Optimize yields by adjusting stoichiometry (1:1.1 molar ratio of indole to thiazolidinone) and solvent systems (e.g., DMF for improved solubility) . Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction to confirm stereochemistry and substituent positioning, as demonstrated in structurally related indole-thiazolidinone hybrids . Complement with spectroscopic analyses:

  • ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm) and thiophenylidene (δ ~7.2–7.5 ppm) protons.
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 500–520 Da range).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : After reflux, precipitate the product by adding ice-cold water, followed by vacuum filtration. Wash sequentially with acetic acid, ethanol, and diethyl ether to remove unreacted starting materials . For challenging impurities, use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate compound solubility (use DMSO stocks ≤0.1% v/v). Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) across studies to identify bioavailability discrepancies. Cross-reference with structural analogs (e.g., thiophene vs. phenyl substituents) to assess substituent-dependent activity .

Q. What flow chemistry approaches can be applied to scale up synthesis while maintaining reproducibility?

  • Methodological Answer : Implement continuous-flow reactors with precise temperature control (e.g., 80–100°C) and residence time optimization (10–15 minutes). Use microreactors for exothermic steps (e.g., thiophenylidene conjugation) to minimize side reactions. Monitor in-line via UV-Vis spectroscopy for real-time yield assessment, as demonstrated in diazomethane syntheses .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Systematically modify substituents:

  • Indole moiety : Replace methoxy with ethoxy or halogens to alter lipophilicity .
  • Thiazolidinone core : Test sulfonyl vs. sulfanylidene groups for metabolic stability .
  • Thiophenylidene : Substitute with furan or pyridine rings to modulate π-π interactions .
    • Use molecular docking (PDB: 6LU7 for SARS-CoV-2 protease) to predict binding modes and prioritize synthetic targets .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer : Conduct ADME profiling:

  • In vitro : Measure metabolic stability in liver microsomes (CYP450 isoforms).
  • In vivo (rodents) : Administer via IV and oral routes to calculate bioavailability (F%) and half-life (t₁/₂).
  • Use prodrug strategies (e.g., esterification of acetamide) to enhance permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.